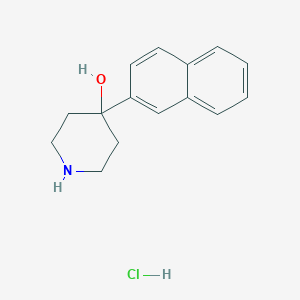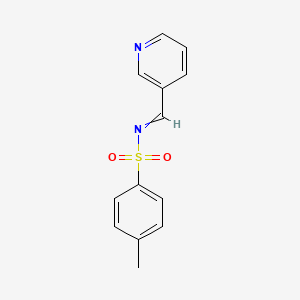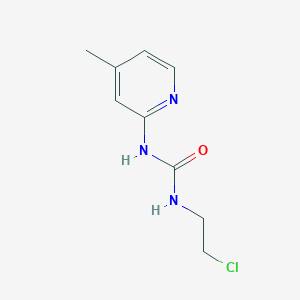
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is a chemical compound with the molecular formula C5H11F2NHCl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorine’s influence on molecular interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with improved metabolic stability and membrane permeability.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Wirkmechanismus
The mechanism by which 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride exerts its effects involves interactions with molecular targets influenced by the presence of fluorine atoms. Fluorine’s electron-withdrawing nature can modulate the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways related to neurotransmission and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-N-(2-fluoroethyl)ethanamine
- Bis(2-fluoroethyl)amine
Uniqueness
Compared to similar compounds, 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluorine and methyl groups provides a distinct set of properties that can be advantageous in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
1598-80-7 |
|---|---|
Molekularformel |
C5H12ClF2N |
Molekulargewicht |
159.60 g/mol |
IUPAC-Name |
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI-Schlüssel |
IQFGAGZPEXZVHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCF)CCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)




![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)



